Tetrakis(diethylamido)hafnium(IV)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Precursor for Thin Film Deposition:

One of the most prominent applications of Tetrakis(diethylamido)hafnium(IV) is as a precursor for depositing thin films of Hafnium oxide (HfO2) using techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These thin films hold significant importance in the development of advanced semiconductor devices due to their excellent insulating properties, high dielectric constant, and thermal stability [, ].

- Synthesis of Nanocomposites:

Researchers have explored the use of Tetrakis(diethylamido)hafnium(IV) for the synthesis of polymer-derived ceramic nanocomposites. These materials exhibit a combination of the properties of both polymers and ceramics, making them potentially useful for various applications, including electronic devices, sensors, and catalysts [].

- Preparation of Functional Oxides:

Tetrakis(diethylamido)hafnium(IV) has been employed in conjunction with other precursors to prepare thin films of various functional oxides, including HfO2, CeO2, and Ce-doped HfO2. These films exhibit tailored properties depending on the dopant and deposition conditions, making them suitable for applications in electronics, catalysis, and energy storage [].

- Low-Temperature Deposition of Hafnium Nitride:

Recent research has shown that Tetrakis(diethylamido)hafnium(IV) can be used in combination with ammonia to deposit Hafnium Nitride (Hf3N4) thin films at relatively low temperatures (150-250 °C). This approach offers advantages over traditional methods that require higher temperatures, potentially enabling the fabrication of temperature-sensitive devices [].

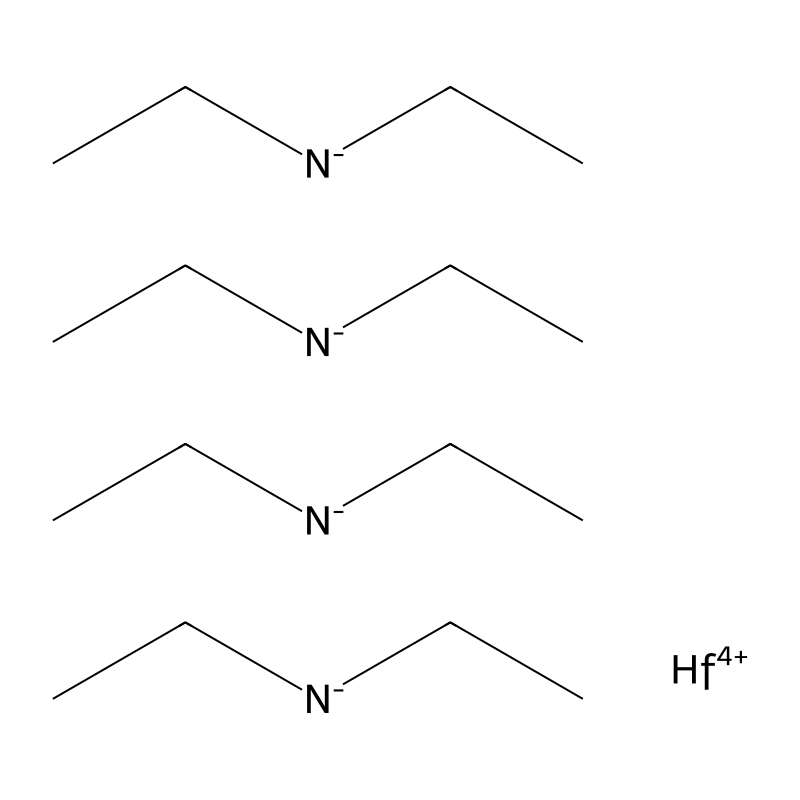

Tetrakis(diethylamido)hafnium(IV) is an organometallic compound with the chemical formula Hf(NC₂H₅)₄. It consists of a hafnium atom coordinated to four diethylamido ligands. This compound is notable for its high volatility and relatively low decomposition temperature, making it suitable for various applications, particularly in the field of thin-film deposition. Tetrakis(diethylamido)hafnium(IV) is a colorless liquid at room temperature and has a significant role in the production of hafnium oxide thin films, which are essential in semiconductor manufacturing and other advanced materials applications .

Tetrakis(diethylamido)hafnium(IV) doesn't exhibit a biological mechanism of action. Its primary function lies in its role as a precursor for thin film deposition. During ALD and CVD processes, the decomposition of the molecule by water or other reagents allows for the controlled layer-by-layer growth of hafnium-based thin films [, ].

The chemical behavior of tetrakis(diethylamido)hafnium(IV) is characterized by its ability to undergo various reactions, particularly in the presence of moisture or alcohols. It reacts with water to produce hafnium oxide and diethylamine:

In addition, it can be transformed into other hafnium alkoxides through reaction with alcohols, enabling the synthesis of a variety of hafnium-based materials .

Tetrakis(diethylamido)hafnium(IV) can be synthesized through several methods, with one common approach involving the reaction of hafnium tetrachloride with lithium diethylamide:

This method yields tetrakis(diethylamido)hafnium(IV) alongside lithium chloride as a by-product, which can be easily removed through filtration. The compound can also be purified via vacuum distillation .

Tetrakis(diethylamido)hafnium(IV) is primarily used in:

- Chemical Vapor Deposition (CVD): It serves as a precursor for depositing hafnium oxide thin films, which are crucial in semiconductor devices.

- Atomic Layer Deposition (ALD): Its high volatility allows for precise control over film thickness and composition during deposition processes.

- Material Science: It is utilized in research for developing new hafnium-based materials with unique properties .

Studies have shown that tetrakis(diethylamido)hafnium(IV) interacts with various substrates during deposition processes. For instance, it has been observed to adsorb on silicon surfaces, where it reacts to form hafnium oxide layers. These interactions are critical for optimizing deposition conditions and improving film quality in semiconductor applications .

Several compounds share structural similarities with tetrakis(diethylamido)hafnium(IV), including:

- Tetrakis(dimethylamido)hafnium(IV): Similar in structure but uses dimethylamido ligands instead of diethylamido. It has been extensively studied for its reactivity on silicon surfaces.

- Tetrakis(trimethylsilyl)hafnium(IV): This compound features trimethylsilyl groups and is also used in thin-film deposition but exhibits different chemical properties.

- Tetrakis(phenylamido)hafnium(IV): Incorporates phenyl groups instead of alkyl groups, influencing its solubility and reactivity.

| Compound | Ligands | Unique Features |

|---|---|---|

| Tetrakis(diethylamido)hafnium(IV) | Diethylamido | High volatility; used in CVD |

| Tetrakis(dimethylamido)hafnium(IV) | Dimethylamido | More stable; studied for adsorption reactions |

| Tetrakis(trimethylsilyl)hafnium(IV) | Trimethylsilyl | Different reactivity; used in ALD processes |

| Tetrakis(phenylamido)hafnium(IV) | Phenylamido | Affects solubility; potential applications in organic electronics |

Tetrakis(diethylamido)hafnium(IV)'s unique combination of properties—such as volatility and reactivity—distinguishes it from these similar compounds, making it particularly valuable for specific technological applications.

The design and selection of metalorganic precursors for thin-film deposition are crucial for achieving desired film properties, process compatibility, and operational efficiency. Tetrakis(diethylamido)hafnium(IV), with the formula Hf[N(C2H5)2]4, is among the most prominent hafnium precursors owing to its favorable volatility, chemical reactivity, and compatibility with atomic layer deposition and chemical vapor deposition techniques [2] [3]. The comparative analysis of such systems requires a detailed consideration of the ligand environment, the central metal atom, and the resultant physicochemical properties that dictate precursor behavior during film growth.

Overview of Tetrakis(diethylamido)hafnium(IV) and Related Systems

Tetrakis(diethylamido)hafnium(IV) is a pale-yellow liquid at room temperature, with a molecular weight of approximately 467.01 grams per mole and a density near 1.25 grams per cubic centimeter [3]. Its structure consists of a central hafnium atom coordinated by four diethylamido ligands, forming a tetrahedral geometry that is conducive to high volatility and reactivity. The compound is highly sensitive to air and moisture, necessitating stringent handling conditions to prevent hydrolysis or oxidation [3]. Related compounds, such as Tetrakis(dimethylamido)hafnium(IV) and Tetrakis(diethylamido)zirconium(IV), serve as valuable benchmarks for comparative studies, given their structural similarities and analogous applications in thin-film deposition [2] [5].

The following table summarizes key physical properties of Tetrakis(diethylamido)hafnium(IV) and selected analogues:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State (RT) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (90°C, Torr) |

|---|---|---|---|---|---|---|---|

| Tetrakis(diethylamido)hafnium(IV) | Hf[N(C2H5)2]4 | 467.01 | Pale-yellow liquid | ca. 1.25 | < -70 | ~128 (est.) | 0.1 |

| Tetrakis(dimethylamido)hafnium(IV) | Hf[N(CH3)2]4 | 351.90 | Liquid | ca. 1.18 | < -70 | ~110 (est.) | 0.1 |

| Tetrakis(diethylamido)zirconium(IV) | Zr[N(C2H5)2]4 | 379.74 | Yellow liquid | ca. 1.18 | < -70 | ~128 (est.) | 0.1 |

Data compiled from [2] [3] [5].

The similarities in physical state and volatility across these compounds underscore the influence of ligand identity and metal center on precursor performance. In the subsequent sections, we delve deeper into the comparative aspects of ligand steric and electronic effects, decomposition pathways, and volatility-stability relationships.

Ligand Steric and Electronic Effects: Diethylamido vs. Dimethylamido Derivatives

The nature of the amido ligand—specifically, the distinction between diethylamido and dimethylamido groups—plays a decisive role in shaping the physicochemical properties of metalorganic precursors. These effects manifest in the molecular geometry, electronic environment, and ultimately, the deposition behavior of the precursor.

Structural and Electronic Considerations

The diethylamido ligand, characterized by two ethyl substituents attached to the nitrogen atom, imparts greater steric bulk compared to the dimethylamido ligand, which features two methyl groups. This increased steric hindrance can influence the molecular packing, volatility, and reactivity of the precursor. For Tetrakis(diethylamido)hafnium(IV), the larger ligand size results in a less compact molecular structure, potentially enhancing volatility by reducing intermolecular interactions in the condensed phase [2] [3].

From an electronic perspective, both diethylamido and dimethylamido ligands are strong electron donors, stabilizing the central hafnium atom through sigma donation. However, the ethyl substituents in the diethylamido ligand are more electron-releasing than methyl groups, which can lead to subtle differences in electron density at the metal center. These electronic effects may modulate the precursor's reactivity toward oxidants or co-reactants during deposition processes.

Single-crystal X-ray diffraction studies reveal that Tetrakis(dimethylamido)hafnium(IV) exists as a dimer in the solid state, with two bridging dimethylamido ligands connecting the hafnium centers. In contrast, Tetrakis(diethylamido)hafnium(IV) is typically monomeric, owing to the steric bulk of the diethylamido groups that preclude dimerization [2]. This structural distinction has direct implications for volatility and thermal stability, as monomeric species generally exhibit higher vapor pressures and lower melting points.

Impact on Precursor Volatility and Deposition Behavior

The steric and electronic characteristics of the ligand environment are intimately linked to the volatility of the precursor. Tetrakis(diethylamido)hafnium(IV) demonstrates a vapor pressure of approximately 0.1 Torr at 90 degrees Celsius, which is conducive to efficient transport in low-pressure deposition systems [3]. The increased steric bulk of the diethylamido ligand reduces the strength of intermolecular forces, facilitating vaporization and minimizing the risk of precursor condensation in delivery lines.

In contrast, Tetrakis(dimethylamido)hafnium(IV), while also volatile, exhibits a slightly lower vapor pressure under comparable conditions, reflecting the influence of reduced steric hindrance and potential dimerization in the solid state [2]. The following table compares key volatility parameters for the two derivatives:

| Precursor | Vapor Pressure (Torr, 90°C) | Physical State (RT) | Dimerization Tendency |

|---|---|---|---|

| Tetrakis(diethylamido)hafnium(IV) | ~0.1 | Pale-yellow liquid | Monomeric |

| Tetrakis(dimethylamido)hafnium(IV) | ~0.08 | Liquid | Dimeric (solid state) |

These differences in volatility and molecular association have practical consequences for precursor delivery and film uniformity in deposition processes. Monomeric, highly volatile precursors are generally preferred for atomic layer deposition and chemical vapor deposition, as they enable precise control over film growth and composition.

Influence on Film Growth and Material Properties

The choice of ligand not only affects precursor volatility but also impacts the chemical composition and microstructure of the resulting thin films. Diethylamido-based precursors, such as Tetrakis(diethylamido)hafnium(IV), tend to yield films with lower carbon contamination due to more complete ligand elimination during deposition [2]. The increased electron-donating capacity of the diethylamido ligand may also facilitate more efficient reaction with oxidants, promoting the formation of stoichiometric hafnium oxide films.

Comparative studies have demonstrated that films deposited from Tetrakis(diethylamido)hafnium(IV) exhibit superior dielectric properties and reduced impurity incorporation compared to those derived from dimethylamido analogues [2] [3]. These findings underscore the importance of ligand selection in optimizing precursor performance for advanced electronic applications.

Thermal Decomposition Pathways in Hafnium vs. Zirconium Alkylamide Complexes

The thermal decomposition behavior of metalorganic precursors is a critical determinant of their utility in thin-film deposition. Understanding the mechanisms and energetics of decomposition enables the rational design of precursors with tailored volatility, reactivity, and byproduct profiles.

Comparative Decomposition Mechanisms

Both hafnium and zirconium alkylamide complexes share similar coordination environments, with four amido ligands arranged around a central metal atom. However, subtle differences in metal-ligand bond strengths and electronic structure can lead to distinct decomposition pathways.

For Tetrakis(diethylamido)hafnium(IV), thermal analysis reveals a single-step decomposition process under inert atmosphere, with mass loss corresponding to the elimination of diethylamine and the formation of hafnium nitride or oxide, depending on the reaction environment [3]. Thermogravimetric and differential thermal analysis data indicate that the onset of decomposition occurs at approximately 200 degrees Celsius, with complete volatilization by 300 degrees Celsius [3].

In contrast, Tetrakis(diethylamido)zirconium(IV) exhibits a similar decomposition profile, albeit with slightly lower onset temperatures, reflecting the lower bond dissociation energies in zirconium complexes [5]. The following table summarizes key decomposition parameters for the two systems:

| Precursor | Decomposition Onset (°C) | Decomposition Products | Byproduct Volatility |

|---|---|---|---|

| Tetrakis(diethylamido)hafnium(IV) | ~200 | Hafnium nitride/oxide | High |

| Tetrakis(diethylamido)zirconium(IV) | ~180 | Zirconium nitride/oxide | High |

The similarity in decomposition pathways underscores the structural and electronic parallels between hafnium and zirconium amide complexes. However, the slightly higher thermal stability of the hafnium precursor confers advantages in terms of process control and film purity, as premature decomposition can lead to undesirable byproducts and film inhomogeneity.

Kinetic and Thermodynamic Considerations

The kinetics of thermal decomposition are governed by the activation energy required to cleave the metal-nitrogen bonds and eliminate the amido ligands. Mass spectrometric studies of related hafnium complexes indicate activation energies in the range of 85 to 92 kilojoules per mole for ligand elimination reactions [4]. These values are consistent with efficient decomposition at moderate temperatures, enabling low-temperature deposition of hafnium oxide films.

Thermodynamic analyses further reveal that the decomposition of Tetrakis(diethylamido)hafnium(IV) is highly exergonic under standard conditions, facilitating complete removal of organic byproducts and minimizing carbon incorporation in the resulting films. The volatility of the diethylamine byproduct ensures rapid evacuation from the deposition chamber, reducing the risk of secondary reactions or film contamination.

Influence of Ligand Identity on Decomposition Pathways

The nature of the amido ligand exerts a pronounced influence on the decomposition mechanism and byproduct profile. Diethylamido ligands, owing to their increased steric bulk and electron-donating capacity, are more readily eliminated during thermal decomposition, yielding volatile byproducts that are easily removed from the reaction environment [2] [3]. Dimethylamido ligands, while also prone to elimination, may generate less volatile byproducts that can contribute to carbon incorporation or film roughness.

Comparative studies of hafnium and zirconium alkylamide complexes highlight the importance of ligand selection in optimizing decomposition behavior. The following table summarizes the influence of ligand identity on key decomposition parameters:

| Ligand Type | Metal Center | Decomposition Onset (°C) | Byproduct Volatility | Film Purity (Carbon Content) |

|---|---|---|---|---|

| Diethylamido | Hafnium | ~200 | High | Low |

| Dimethylamido | Hafnium | ~190 | Moderate | Moderate |

| Diethylamido | Zirconium | ~180 | High | Low |

| Dimethylamido | Zirconium | ~170 | Moderate | Moderate |

Data compiled from [2] [3] [5].

These findings underscore the critical role of ligand engineering in the development of next-generation metalorganic precursors for thin-film deposition.

Precursor Volatility and Stability in Low-Pressure Deposition Environments

The volatility and stability of metalorganic precursors under low-pressure conditions are paramount for their successful application in atomic layer deposition and chemical vapor deposition processes. These parameters dictate the efficiency of precursor delivery, the uniformity of film growth, and the minimization of unwanted side reactions.

Volatility Profiles of Tetrakis(diethylamido)hafnium(IV) and Analogues

Tetrakis(diethylamido)hafnium(IV) exhibits a vapor pressure of approximately 0.1 Torr at 90 degrees Celsius, which is well-suited for low-pressure deposition techniques [3]. Its monomeric nature and low viscosity (2–3 centipoise at 20 degrees Celsius) facilitate rapid vaporization and efficient transport through precursor delivery lines [3]. The compound is miscible with a range of organic solvents, including toluene, hexane, and octane, enabling flexible formulation and delivery strategies.

Comparative studies indicate that Tetrakis(diethylamido)zirconium(IV) and Tetrakis(dimethylamido)hafnium(IV) exhibit similar volatility profiles, with minor differences attributable to ligand size and molecular association [2] [5]. The following table summarizes key volatility parameters for these precursors:

| Precursor | Vapor Pressure (Torr, 90°C) | Viscosity (cP, 20°C) | Molecular Association |

|---|---|---|---|

| Tetrakis(diethylamido)hafnium(IV) | ~0.1 | 2–3 | Monomeric |

| Tetrakis(dimethylamido)hafnium(IV) | ~0.08 | 2–3 | Dimeric (solid) |

| Tetrakis(diethylamido)zirconium(IV) | ~0.1 | 2–3 | Monomeric |

Data compiled from [2] [3] [5].

The high volatility and low viscosity of these precursors enable precise control over precursor flux, promoting uniform film growth and minimizing the risk of precursor condensation or clogging in delivery systems.

Stability Under Deposition Conditions

The chemical stability of Tetrakis(diethylamido)hafnium(IV) under low-pressure deposition conditions is a function of its resistance to premature decomposition, hydrolysis, and oxidation. The compound is highly sensitive to air and moisture, necessitating rigorous exclusion of water and oxygen during storage and handling [3]. Under inert atmosphere, the precursor remains stable at room temperature, with negligible decomposition observed over extended periods.

Thermal analysis indicates that the precursor is stable up to approximately 200 degrees Celsius, beyond which rapid decomposition occurs [3]. This thermal window is compatible with typical deposition temperatures for hafnium oxide films, enabling efficient precursor utilization and high film quality.

Comparative studies of Tetrakis(diethylamido)zirconium(IV) and Tetrakis(dimethylamido)hafnium(IV) reveal similar stability profiles, with minor differences in decomposition onset temperatures reflecting the influence of metal center and ligand identity [2] [5]. The following table summarizes key stability parameters:

| Precursor | Stability (Air/Moisture) | Thermal Stability (°C) | Decomposition Onset (°C) |

|---|---|---|---|

| Tetrakis(diethylamido)hafnium(IV) | Highly sensitive | Stable <200 | ~200 |

| Tetrakis(dimethylamido)hafnium(IV) | Highly sensitive | Stable <190 | ~190 |

| Tetrakis(diethylamido)zirconium(IV) | Highly sensitive | Stable <180 | ~180 |

Data compiled from [2] [3] [5].

The narrow thermal stability window necessitates careful control of process parameters to prevent premature decomposition and ensure efficient precursor utilization.

Implications for Thin-Film Deposition

The volatility and stability characteristics of Tetrakis(diethylamido)hafnium(IV) render it an ideal precursor for atomic layer deposition and chemical vapor deposition of hafnium oxide films. Its high vapor pressure ensures efficient delivery under low-pressure conditions, while its thermal stability enables precise control over film growth and composition [2] [3]. The monomeric nature of the compound minimizes the risk of precursor aggregation or condensation, promoting uniform film coverage and high device performance.

Comparative studies indicate that diethylamido-based precursors consistently outperform their dimethylamido analogues in terms of volatility, stability, and film quality. The following table summarizes the relative performance of key precursors in low-pressure deposition environments:

| Precursor | Volatility | Stability | Film Quality |

|---|---|---|---|

| Tetrakis(diethylamido)hafnium(IV) | High | High | Superior |

| Tetrakis(dimethylamido)hafnium(IV) | Moderate | Moderate | Good |

| Tetrakis(diethylamido)zirconium(IV) | High | High | Superior |

Data compiled from [2] [3] [5].

These findings highlight the critical importance of precursor selection in achieving optimal thin-film properties for advanced electronic applications.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H260 (33.85%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H261 (92.31%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H300 (33.85%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (33.85%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (40%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (33.85%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant